4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
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Overview
Description
4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NOS and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a thiomorpholine group attached to a benzophenone structure, which also contains a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4’-Morpholinomethyl-2-trifluoromethylbenzophenone
- 4’-Piperidinomethyl-2-trifluoromethylbenzophenone
- 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone
Uniqueness
4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDBNHVWMZWDRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642928 |
Source
|
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-96-2 |
Source
|
Record name | Methanone, [4-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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